molecular formula C10H13ClN2O B13892962 2-Chloro-3-(4-morpholinyl)aniline

2-Chloro-3-(4-morpholinyl)aniline

Cat. No.: B13892962
M. Wt: 212.67 g/mol
InChI Key: YJBMUSKQVFLDQI-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-morpholinyl)aniline is an organic compound with the molecular formula C10H13ClN2O It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-morpholinyl)aniline typically involves the nucleophilic substitution of a suitable aniline derivative. One common method is the reaction of 2-chloroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-morpholinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-(4-morpholinyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-morpholinyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine group in the compound can interact with various biological receptors, leading to modulation of their activity. The chlorine atom can also participate in electrophilic interactions, enhancing the compound’s reactivity. These interactions contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

  • 4-Chloro-2-(4-morpholinyl)aniline
  • 2-Chloro-4-(morpholin-4-yl)aniline
  • 4-Chloro-N-(2-thienylmethylene)aniline
  • 2-Chloro-N-(4-chlorobenzylidene)aniline
  • 5-Chloro-2-(4-chlorophenylthio)aniline
  • 2-Chloro-4-(methylsulfonyl)aniline

Comparison: 2-Chloro-3-(4-morpholinyl)aniline is unique due to the specific positioning of the chlorine and morpholine groups on the aniline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the morpholine group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-3-morpholin-4-ylaniline

InChI

InChI=1S/C10H13ClN2O/c11-10-8(12)2-1-3-9(10)13-4-6-14-7-5-13/h1-3H,4-7,12H2

InChI Key

YJBMUSKQVFLDQI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2Cl)N

Origin of Product

United States

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